molecular formula C12H21FO10 B10776700 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose

2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose

Cat. No.: B10776700
M. Wt: 344.29 g/mol
InChI Key: KWMZPXRIEZDXAQ-QRZGKKJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose involves multiple steps, starting from the corresponding bromo sugar. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-2-deoxy-beta-D-galactopyranosyl-beta-D-glucopyranose is unique due to its specific structural configuration and the presence of both fluorine and galactose moieties. This combination allows it to be used in a wide range of scientific applications, particularly in studies involving protein-carbohydrate interactions and imaging techniques.

Properties

Molecular Formula

C12H21FO10

Molecular Weight

344.29 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C12H21FO10/c13-5-7(17)6(16)3(1-14)22-12(5)23-10-4(2-15)21-11(20)9(19)8(10)18/h3-12,14-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1

InChI Key

KWMZPXRIEZDXAQ-QRZGKKJRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)F)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)F)O)O)O

Origin of Product

United States

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